molecular formula C10H12N2O B2663091 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile CAS No. 2104989-86-6

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile

Cat. No.: B2663091
CAS No.: 2104989-86-6
M. Wt: 176.219
InChI Key: PLQUEAJMHWMBTG-UHFFFAOYSA-N
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Description

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-4,5,6,7-tetrahydrobenzoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with potassium cyanide to yield the nitrile.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Substitution reactions can occur at different positions on the benzoxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid.

  • Reduction: 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)ethylamine.

  • Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile has found applications in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 2-(2-Methyl-4,5,6,7-tetrahydrobenzoxazol-4-yl)acetic acid

  • 2-(2-Methyl-4,5,6,7-tetrahydrobenzoxazol-4-yl)ethylamine

  • Various substituted benzoxazoles

Properties

IUPAC Name

2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQUEAJMHWMBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCCC2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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